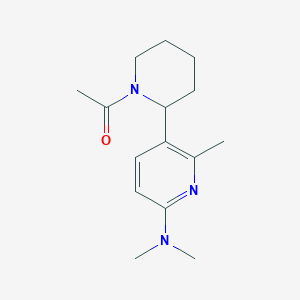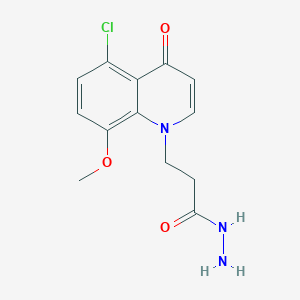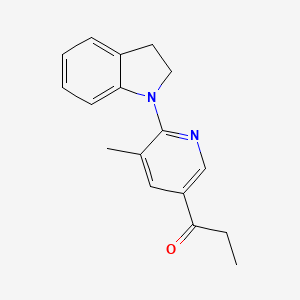
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives
Méthodes De Préparation
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and 5-methylpyridine.
Synthetic Route: The indoline is first functionalized to introduce a reactive group, such as a halide or a nitro group. This is followed by a coupling reaction with 5-methylpyridine under basic conditions to form the desired product.
Reaction Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce new substituents on the indoline or pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one has been investigated for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other indoline derivatives:
Similar Compounds: Compounds such as 1-benzyl-1H-1,2,3-triazole derivatives and indolin-2-one hybrids have similar structural features and biological activities
Uniqueness: The unique combination of the indoline and pyridine rings in this compound contributes to its distinct biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Clé InChI |
XUPSDERKWHXCTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


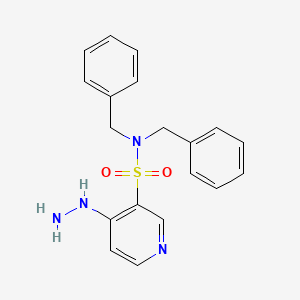

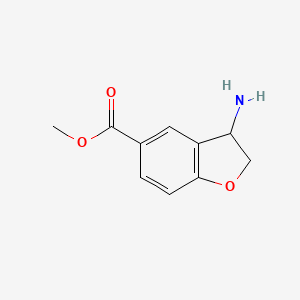
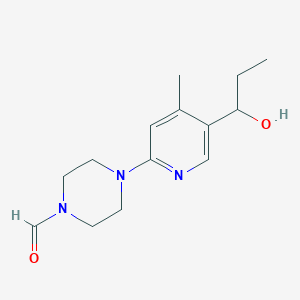

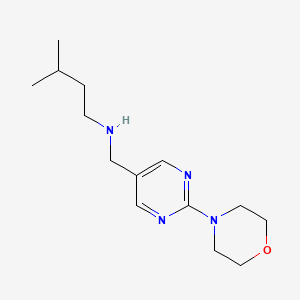
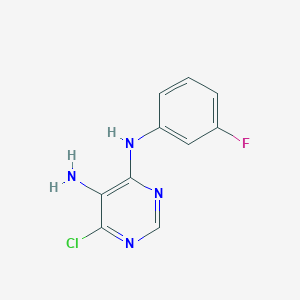

![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
